Product packaging for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine(Cat. No.:)

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Cat. No.: B11755238
M. Wt: 167.20 g/mol
InChI Key: VXQNMQZALRGTNG-UHFFFAOYSA-N
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Description

Evolution and Contemporary Relevance of Hydroxylamine (B1172632) Derivatives in Synthetic Chemistry

Hydroxylamine (NH₂OH) and its derivatives have a rich history in organic chemistry, initially recognized for their role in the formation of oximes from aldehydes and ketones. This classic reaction remains a cornerstone of organic chemistry for both characterization and synthesis. Over time, the synthetic utility of hydroxylamine derivatives has expanded dramatically. rsc.org The substitution on the oxygen atom (O-substitution) fundamentally alters the reactivity of the hydroxylamine core, transforming it from a simple nucleophile into a diverse class of reagents capable of participating in a wide array of chemical transformations.

In contemporary synthetic chemistry, O-substituted hydroxylamines are recognized as powerful reagents for the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), and nitrogen-oxygen (N-O) bonds. google.com They can act as electrophilic aminating agents, providing a source of the amino group in a controlled manner. rsc.org This reactivity has been harnessed in numerous applications, including the synthesis of primary anilines, the construction of complex nitrogen-containing heterocycles, and the development of novel catalytic processes. researchgate.net The weak N-O bond in these reagents is a key feature, enabling facile and selective functionalization under mild reaction conditions, which is a significant advantage in modern, efficiency-focused synthesis. nih.gov

Contextualization of Arylalkyl O-Hydroxylamines as Strategic Intermediates and Reagents

Arylalkyl O-hydroxylamines represent a specific and highly strategic subclass of O-substituted hydroxylamines. These molecules are characterized by the presence of an aryl and an alkyl group, which imparts a unique combination of steric and electronic properties. The aryl group can modulate the reactivity of the hydroxylamine moiety through inductive and resonance effects, while the alkyl group can introduce chirality and provide a scaffold for further functionalization.

These compounds are pivotal as intermediates in the synthesis of a variety of nitrogen-containing molecules. For instance, they are precursors to oxime ethers, which are important functional groups in medicinal chemistry and can serve as versatile intermediates themselves. jocpr.com Furthermore, the chiral nature of many arylalkyl O-hydroxylamines makes them valuable in asymmetric synthesis, where the transfer of a chiral fragment is essential for the construction of enantiomerically pure products. eurekalert.org The development of catalytic asymmetric methods for the synthesis of chiral hydroxylamines is an active area of research, highlighting their growing importance. nih.gov Their ability to act as precursors to chiral amines, a ubiquitous motif in pharmaceuticals, further underscores their strategic value. mdpi.com

Research Landscape and Foundational Studies Pertaining to O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

This compound is a specific chiral arylalkyl O-hydroxylamine that has found application as a specialized reagent and building block in organic synthesis. While it may not be as widely known as some commodity reagents, its unique structure makes it a valuable tool for specific synthetic challenges.

Foundational work in the broader field of hydroxylamine chemistry has paved the way for the application of more specialized derivatives like this compound. Research into the synthesis of N-alkyl-hydroxylamine reagents for iron-catalyzed amination reactions, for example, demonstrates the ongoing effort to design and utilize novel hydroxylamine derivatives for the installation of medicinally relevant amine groups. chemrxiv.orgethz.ch

The synthesis of this compound itself can be approached through established methods for the preparation of O-substituted hydroxylamines, such as the alkylation of a protected hydroxylamine followed by deprotection. The starting material, 1-(4-methoxyphenyl)ethanol, is readily available, making the hydroxylamine derivative accessible for research and development.

While a comprehensive body of literature solely dedicated to this compound is not extensive, its utility can be inferred from its application in areas such as the synthesis of complex oximes and as a chiral building block. Its structural similarity to other chiral amines and hydroxylamines used in asymmetric catalysis suggests its potential in this area. rsc.org The methoxy-substituted phenyl ring can also influence its reactivity and provides a handle for further synthetic modifications.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number 1082600-75-6
Predicted Boiling Point 290.8±33.0 °C
Predicted Density 1.064±0.06 g/cm³
Predicted pKa 4.05±0.70

Data sourced from chemical supplier databases.

Further research into the specific applications and reactivity of this compound is ongoing, and it is expected that its unique properties will continue to be exploited in the development of novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B11755238 O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[1-(4-methoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3

InChI Key

VXQNMQZALRGTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)ON

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving O 1 4 Methoxyphenyl Ethyl Hydroxylamine

Mechanistic Pathways of Aza-Hock Rearrangements

The reaction is initiated by the generation of a stabilized benzyl (B1604629) cation from a precursor like 1-(4-methoxyphenyl)ethan-1-ol. nih.gov This process is highly dependent on the solvent environment, a phenomenon known as solvolysis. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly effective at promoting the formation of the benzyl cation from the corresponding alcohol. nih.gov Non-fluorinated polar or non-polar solvents have been shown to be ineffective for this transformation. nih.gov

The rate of benzyl cation formation is significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in the para position of the substrate, stabilize the positive charge of the carbocation, thereby accelerating the rate of solvolysis. Studies on the solvolysis of various ring-substituted benzyl chlorides provide insight into these electronic effects. For instance, the rate constant for the solvolysis of 4-methoxybenzyl chloride is orders of magnitude higher than that of benzyl chlorides bearing electron-withdrawing groups. nih.gov

Table 1: First-Order Rate Constants for Solvolysis of Selected Ring-Substituted Benzyl Chlorides in 20% Acetonitrile (B52724) in Water

Substituted Benzyl Chloride Rate Constant (ksolv) s-1
4-Methoxybenzyl chloride 2.2
3,4-Dinitrobenzyl chloride 1.1 x 10-8

This table illustrates the profound effect of aromatic substituents on the rate of benzyl cation formation, a critical step in the aza-Hock rearrangement. Source: nih.gov

Once the benzyl cation is formed, it is trapped by a nucleophilic aminating reagent, such as a N-alkyl-O-(arylsulfonyl)hydroxylamine, to form the critical Hock-type intermediate. nih.gov This intermediate, possessing a weak N-O bond, is primed for rearrangement. The key step of the aza-Hock rearrangement is the 1,2-aryl migration, where the 4-methoxyphenyl group shifts from the carbon atom to the adjacent nitrogen atom. This migration is triggered by the cleavage of the N-O bond, expelling the arylsulfonyl group as a good leaving group. nih.gov

This concerted migration leads to the formation of a resonance-stabilized iminium tosylate salt. nih.gov The migratory aptitude of the aryl group is a crucial factor. Aryl groups with electron-donating substituents, like the methoxy group, are generally more inclined to migrate. rsc.org This step is what facilitates the fundamental carbon-to-nitrogen rearrangement of the molecular skeleton.

The final step in the sequence is the irreversible hydrolysis of the iminium salt intermediate. nih.gov Upon workup with water, the electrophilic carbon of the iminium ion is attacked by a water molecule. This is followed by proton transfers and subsequent cleavage to yield the final aniline product and an aldehyde or ketone byproduct (in this case, acetaldehyde). This hydrolysis step is essential for derivatizing the intermediate into the stable and isolable final amine product. nih.gov

Kinetic and Thermodynamic Studies of Transformation Rates

Kinetic studies on the addition of hydroxylamines to other electrophilic species have shown that hydroxylamines are significantly more reactive nucleophiles than corresponding oximes. researchgate.net This suggests that the trapping of the benzyl cation by the hydroxylamine (B1172632) derivative is likely a rapid process. The regioselectivity of such reactions is often both kinetically and thermodynamically controlled, favoring the formation of the most stable intermediates and products. researchgate.net The stability of the 4-methoxybenzyl cation and the resonance-stabilized iminium ion intermediate strongly suggests a thermodynamically favorable reaction pathway.

Differentiation from Competing or Alternative Reaction Pathways (e.g., Beckmann Rearrangement, Radical Mechanisms)

The aza-Hock rearrangement must be distinguished from other classical rearrangement reactions involving nitrogen-containing functional groups.

Beckmann Rearrangement : The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com A key mechanistic feature is the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgalfa-chemistry.com The aza-Hock rearrangement differs fundamentally in its starting material and key intermediates. It begins with a hydroxylamine derivative formed from an alcohol, not an oxime derived from a ketone. nih.gov Experimental evidence has confirmed that under the conditions for the aza-Hock rearrangement, subjecting the corresponding ketone (4-methoxyacetophenone) to the reaction does not yield the aniline product, thereby ruling out a Beckmann-type mechanism. nih.gov

Radical Mechanisms : The proposed mechanism for the aza-Hock rearrangement is distinctly ionic, proceeding through a benzyl cation and an iminium ion. nih.gov While radical-mediated aryl migrations are known, they typically involve single-electron transfer (SET) processes to generate radical intermediates. nih.govrsc.org The conditions for the aza-Hock rearrangement, particularly the use of polar, protic solvents like HFIP and the absence of radical initiators, strongly favor the heterolytic (ionic) pathway over a homolytic (radical) one. nih.gov Furthermore, the observed substituent effects, where electron-donating groups accelerate the reaction, are consistent with the stabilization of cationic intermediates, not the radical species that would be involved in alternative pathways.

Exploration of Nucleophilic Substitution Mechanisms at the Oxygen Center

While the primary reactivity of O-alkylhydroxylamines in the aza-Hock rearrangement involves the N-O bond cleavage initiated by the leaving group on oxygen, the oxygen atom itself possesses nucleophilic character. Hydroxylamine and its derivatives can act as oxygen nucleophiles in certain reactions. nih.gov For instance, hydroxylamine can attack electrophilic sulfur centers, leading to the substitution of a sulfonamide group, with the oxygen atom from hydroxylamine being incorporated into the product. nih.gov

In the context of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine, while not the dominant pathway under aza-Hock conditions, the potential for the oxygen atom to act as a nucleophile cannot be entirely discounted under different reaction scenarios. For example, in the presence of a strong electrophile, the lone pairs on the oxygen could participate in a nucleophilic attack, leading to products other than those derived from rearrangement. However, the lability of the N-O bond, especially when activated by an adjacent stabilized carbocation center, makes the rearrangement pathway the most favorable route.

Applications of O 1 4 Methoxyphenyl Ethyl Hydroxylamine in Advanced Organic Transformations

Chemoselective Carbon-Carbon (C-C) Aminations

The development of efficient methods for the direct formation of carbon-nitrogen bonds is a central focus of modern organic chemistry. O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine and its derivatives have emerged as promising reagents in this context, particularly in the chemoselective amination of carbon-carbon bonds.

Facile Synthesis of Substituted Anilines from Diverse Substrates

The synthesis of substituted anilines is of great importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. While traditional methods often involve multi-step sequences, recent advancements have focused on direct C-H amination strategies. Rhodium-catalyzed reactions, for instance, have demonstrated the ability to convert a variety of aromatic compounds into the corresponding primary and N-alkyl arylamines using aminating agents like NH2/NHalkyl-O-(sulfonyl)hydroxylamines. nih.govrice.edu In these transformations, the relatively weak N-O bond of the hydroxylamine (B1172632) derivative acts as an internal oxidant, facilitating the amination process under mild conditions. nih.govrice.edu

Another innovative approach involves the aza-Hock rearrangement of benzyl (B1604629) alcohols, which can be converted to anilines using arylsulfonyl hydroxylamines. nih.gov This method is applicable to a range of benzyl alcohol surrogates, including ethers, esters, and halides, as well as simple alkylarenes, providing a versatile route to both primary and secondary anilines. nih.gov The reaction proceeds through a cationic carbon-to-nitrogen rearrangement of an N-alkyl-O-(arylsulfonyl)hydroxylamine intermediate to form an imine, which is then hydrolyzed to the aniline. nih.gov

The following table summarizes representative examples of rhodium-catalyzed arene amination, a reaction class relevant to the applications of O-substituted hydroxylamines.

Arene SubstrateAminating AgentProductYield (%)
1,3-DimethoxybenzeneTsONHMeN-Methyl-2,4-dimethoxyaniline75
AnisoleTsONHMeN-Methyl-4-methoxyaniline65
NaphthaleneTsONHMeN-Methyl-1-naphthylamine60
2-MethoxynaphthaleneTsONHMeN-Methyl-2-methoxy-1-naphthylamine85

Data sourced from analogous rhodium-catalyzed amination reactions. nih.govrice.edu

Broadening the Scope of Arene Dealkylative Aminations

Arene dealkylative amination represents a powerful strategy for the synthesis of anilines from readily available alkylarenes. This transformation involves the cleavage of a C(sp²)–C(sp³) bond and the concurrent formation of a C(sp²)–N bond. Recent studies have shown that derivatives of O-tosylhydroxylamine can serve as effective nitrogen sources for the precise insertion of nitrogen into the C(sp²)–C(sp³) bond of aryl alkanes. researchgate.net This molecular editing strategy provides an efficient pathway to substituted amines and nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. researchgate.net The proposed mechanism involves the generation of a carbocation intermediate, which then reacts with the aminating agent. researchgate.net

Stereoselective Synthetic Methodologies

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. This compound, in its chiral forms, or through the use of chiral auxiliaries, holds potential for stereoselective transformations.

Diastereoselective Control in Catalyzed and Uncatalyzed Processes

Diastereoselective amination reactions often employ chiral auxiliaries to direct the stereochemical outcome of the C-N bond formation. For instance, chiral nosyloxycarbamates derived from auxiliaries like Helmchen's auxiliary have been successfully used for the diastereoselective amination of olefins to produce diastereomeric allylic carbamates or aziridines. researchgate.net The stereochemical course of these reactions can be influenced by the choice of catalyst and reaction conditions. researchgate.net While direct examples using this compound are not extensively documented, the principles established with other chiral hydroxylamine derivatives suggest its potential in similar diastereoselective processes. researchgate.netresearchgate.net

Enantioselective Catalysis Employing Chiral Derivatives or Precursors

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess. Chiral derivatives of hydroxylamines can be employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiopure compounds. smolecule.com The precursor to the title compound, 1-(4-methoxyphenyl)ethylamine, is a well-known chiral resolving agent and is used as a chiral auxiliary and catalyst in asymmetric synthesis. google.com This suggests that chiral this compound could be a valuable reagent or ligand in enantioselective C-N bond-forming reactions. acs.orgnih.govresearchgate.netresearchgate.netscielo.org.mx For example, biocatalytic carbene N-H insertion using engineered myoglobin (B1173299) variants has been shown to produce chiral α-amino acids from aromatic amines and diazo esters with good enantioselectivity. rochester.edu

Construction of Nitrogen- and Oxygen-Containing Heterocyclic Systems

Nitrogen- and oxygen-containing heterocycles are fundamental structural motifs in a vast array of natural products and pharmaceutical agents. Hydroxylamine derivatives are valuable precursors for the synthesis of these important ring systems.

Alkynyl hydroxylamines, for example, are key precursors for the synthesis of various 1,2-N/O heterocycles, including isoxazolidines, isoxazolines, and isoxazoles. rsc.org The reactivity of the hydroxylamine and alkyne functionalities allows for a range of cyclization strategies to form these heterocyclic rings. rsc.org

Furthermore, O-activated hydroxylamines have been utilized in rhodium-catalyzed intramolecular aminoetherification of styrenyl alcohols to furnish ring-aminated O-heterocycles like tetrahydrofurans and tetrahydropyrans. acs.org This process proceeds through an initial olefin aziridination followed by an intramolecular ring-opening by the pendant alcohol. acs.org Similarly, O-cyclopropyl hydroxylamines have been shown to undergo a rsc.orgrsc.org-sigmatropic rearrangement to produce N-heterocycles. nih.gov These examples highlight the versatility of hydroxylamine derivatives in the synthesis of diverse heterocyclic frameworks, suggesting the potential of this compound in similar transformations. mdpi.comtsijournals.com

Formation of Isoxazoles, Isoxazolidines, and Related Scaffolds

While the formation of isoxazoles and isoxazolidines often involves the use of hydroxylamine derivatives, specific studies detailing the reaction mechanisms, yields, and substrate scope using this compound are not available in the reviewed literature. The general synthesis of these heterocycles typically proceeds via 1,3-dipolar cycloaddition of nitrile oxides (generated from oximes) with alkynes or alkenes, or by the condensation of hydroxylamines with β-dicarbonyl compounds or α,β-unsaturated ketones. nih.govresearchgate.netnih.govrsc.org However, the specific reactivity and advantages of the sterically hindered and chiral this compound in these transformations have not been documented.

Contribution to Multi-component Reaction Strategies

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.netmdpi.com Hydroxylamine derivatives can participate in MCRs to generate diverse heterocyclic scaffolds. researchgate.net For instance, a three-component reaction of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride can yield isoxazol-5(4H)-one derivatives. mdpi.comorientjchem.org Despite the potential for this compound to be used in such strategies, there is no specific research detailing its application or any unique outcomes in multi-component reaction design.

Role as a Hydroxylamine-Functionalized Building Block in Complex Molecule Synthesis

Hydroxylamine functionalities are valuable in the synthesis of complex molecules due to their versatile reactivity. They serve as precursors to nitrones for cycloaddition reactions or as nucleophiles in the construction of various nitrogen- and oxygen-containing moieties. rsc.orgnih.govresearchgate.net The structure of this compound, featuring a chiral center and a methoxyphenyl group, suggests it could be a useful building block for introducing these specific features into a larger molecule. However, the scientific literature lacks concrete examples or studies that have employed this compound for this purpose in the total synthesis or modular synthesis of complex natural products or pharmaceutical agents.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool in mechanistic studies, enabling the determination of the elemental composition of transient species with high accuracy. This capability is invaluable for identifying reactive intermediates, which provides insight into reaction pathways. In the context of reactions involving O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine, HRMS would be employed to obtain high-accuracy mass measurements of any proposed intermediates, thereby confirming their elemental formulas and lending strong support to hypothesized reaction mechanisms.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, such as hydroxylamine (B1172632) derivatives. monash.edu In research, ESI-MS is instrumental in observing reaction progress and identifying intermediates directly from the reaction mixture under gentle conditions. monash.edu For this compound, with a molecular weight of 167.20 g/mol and the formula C9H13NO2, ESI-MS would be expected to show a prominent protonated molecule [M+H]+ at m/z 168.1025. The high-resolution capability would allow for the differentiation of this ion from other species with the same nominal mass, which is crucial for the unambiguous identification of intermediates in complex reaction environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

While specific experimental NMR data for this compound is not widely available in the literature, the expected chemical shifts and correlations can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, the ethyl group's methine and methyl protons, and the protons of the hydroxylamine group.

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methine proton and the methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom.

Predicted ¹H and ¹³C NMR Data

Based on computational predictions and data from similar structures, the following table outlines the expected chemical shifts for this compound.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ (ethyl)~1.4~22
CH (ethyl)~4.5~80
OCH₃~3.8~55
Aromatic CH~6.9, ~7.3~114, ~128
Aromatic C-O~159
Aromatic C-CH~135
NH₂(variable)
Data Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Dynamic NMR for Probing Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. For O-substituted hydroxylamines, DNMR can be used to investigate restricted rotation around the N-O bond and nitrogen inversion processes. By analyzing changes in the NMR lineshape at different temperatures, the energy barriers for these dynamic processes can be determined, providing valuable information about the molecule's conformational flexibility and stability.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching of the hydroxylamine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and the hydroxylamine moiety (in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals.

Expected Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
N-H / O-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1500 - 1600
C-O Stretch (Ether)1230 - 1270
C-O Stretch (Hydroxylamine)1000 - 1100
Data Table 2: Predicted characteristic FT-IR and Raman vibrational frequencies for this compound.

Chromatographic Techniques Coupled with Mass Spectrometry

The comprehensive characterization of "this compound" in research and quality control settings necessitates the use of advanced analytical techniques. Among the most powerful and widely employed are chromatographic methods coupled with mass spectrometry, which provide exceptional sensitivity and specificity for the identification and quantification of this compound, even in complex matrices. Due to the limited availability of specific research data for "this compound," the following sections describe the established methodologies for analogous compounds, providing a scientifically grounded framework for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Derivatization Protocols

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as hydroxylamines by GC-MS is often challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization protocols are employed to convert the analyte into a more volatile and thermally stable form.

For a compound like "this compound," which contains a hydroxylamine functional group, a common and effective derivatization strategy involves a two-step process of methoximation followed by silylation. This approach is widely used in metabolomics and the analysis of polar compounds. The methoximation step targets any potential carbonyl groups that might exist in equilibrium or as impurities, while the subsequent silylation step replaces the active hydrogen on the hydroxylamine group with a non-polar trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Detailed Research Findings:

The mass spectrum of the derivatized "this compound" would be expected to exhibit characteristic fragments. For a TMS derivative, a prominent ion corresponding to the loss of a methyl group ([M-15]+) and a characteristic ion at m/z 73, representing the trimethylsilyl cation, would likely be observed. The fragmentation pattern would also be influenced by the methoxyphenyl and ethyl moieties of the molecule.

Interactive Data Table: Plausible GC-MS Parameters for Derivatized this compound Analysis

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
Derivatization Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Conditions 70 °C for 60 minutes
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile, making it an ideal method for the direct analysis of "this compound" without the need for derivatization. This is especially advantageous when analyzing the compound in complex biological or chemical matrices, as it simplifies sample preparation and reduces the risk of derivatization artifacts.

In LC-MS, the compound is first separated from other components in the mixture by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like hydroxylamines, as it typically produces a protonated molecule ([M+H]+) with minimal fragmentation, providing clear molecular weight information.

Detailed Research Findings:

Although specific LC-MS studies for "this compound" are not documented in publicly accessible literature, extensive research on the LC-MS analysis of related compounds, such as methoxyamine and other hydroxylamine derivatives, provides a solid foundation for method development. For instance, a sensitive and direct LC-MS method has been developed for the detection of hydroxylamine in pharmaceutical compounds, highlighting the suitability of this technique for trace-level analysis.

For the analysis of "this compound" in complex mixtures, a reversed-phase HPLC column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation and improve peak shape. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity. In an MS/MS experiment, the protonated molecule is selected and fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used to confirm the identity of the compound with a high degree of confidence.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (e.g., [M+H]+) → Product Ion(s)
Collision Energy Optimized for characteristic fragmentation

Q & A

Q. What validation criteria ensure reproducibility in scale-up syntheses?

  • Answer:
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
  • Quality Metrics: Yield, purity (>98% by HPLC), and enantiomeric excess must match small-scale batches .
  • Regulatory Alignment: ICH guidelines (Q3A/B) define impurity thresholds for preclinical studies .

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